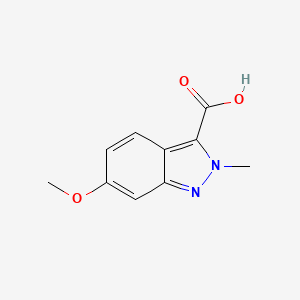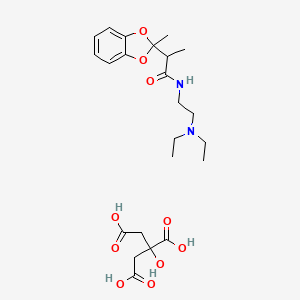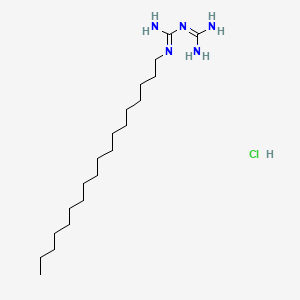
1-Octadecylbiguanide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecylbiguanide monohydrochloride is a chemical compound with the molecular formula C20H44ClN5 and a molecular weight of 390.04986 . It is known for its significant applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long alkyl chain, which imparts unique properties and functionalities.
Preparation Methods
The synthesis of 1-Octadecylbiguanide monohydrochloride involves several steps. One common synthetic route includes the reaction of octadecylamine with cyanamide, followed by the addition of hydrochloric acid to form the monohydrochloride salt. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale manufacturing.
Chemical Reactions Analysis
1-Octadecylbiguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered properties.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Octadecylbiguanide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound has antimicrobial properties, making it useful in biological studies and applications.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the formulation of disinfectants and preservatives
Mechanism of Action
The mechanism of action of 1-Octadecylbiguanide monohydrochloride involves its interaction with cellular membranes and proteins. It is believed to disrupt membrane integrity, leading to cell lysis in microorganisms. Additionally, it may inhibit specific enzymes and pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
1-Octadecylbiguanide monohydrochloride can be compared with other biguanide compounds, such as chlorhexidine and metformin. While chlorhexidine is widely used as an antiseptic, metformin is a well-known antidiabetic drug. The unique long alkyl chain in this compound distinguishes it from these compounds, providing enhanced lipophilicity and membrane interaction capabilities .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and functionalities make it a valuable tool in research and industry.
Properties
CAS No. |
23604-20-8 |
|---|---|
Molecular Formula |
C20H44ClN5 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-octadecylguanidine;hydrochloride |
InChI |
InChI=1S/C20H43N5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)25-19(21)22;/h2-18H2,1H3,(H6,21,22,23,24,25);1H |
InChI Key |
VLCMOUXFRARDSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=C(N)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)

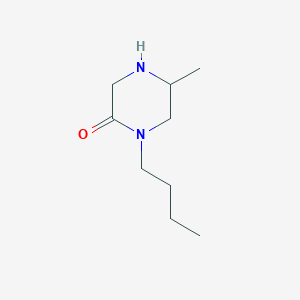
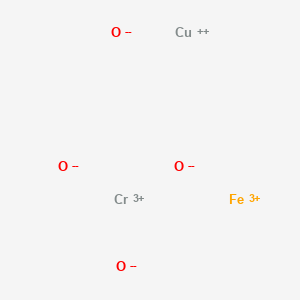


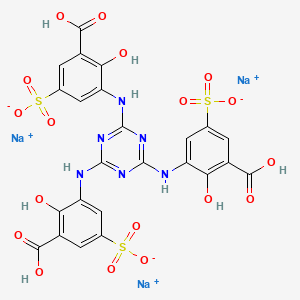
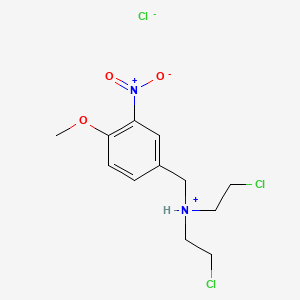
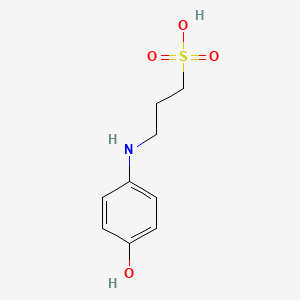
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)


